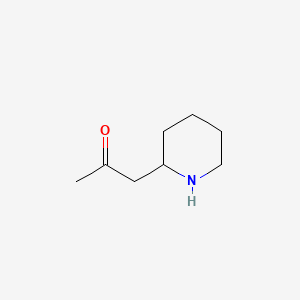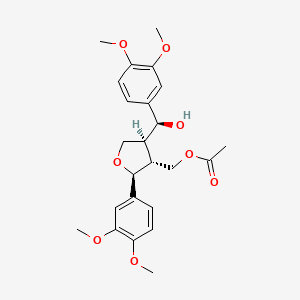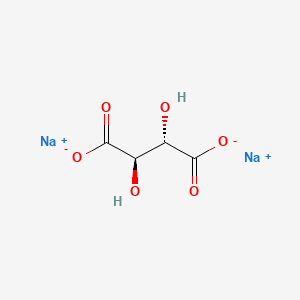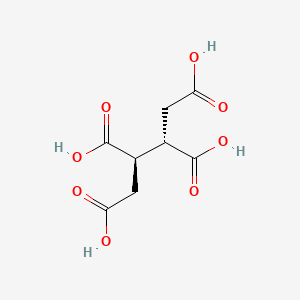
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine
説明
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, also known as TFMPCA, is a cyclopropane derivative that has been extensively studied for its potential use as a research tool in the field of neuroscience. TFMPCA is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in a variety of neurological disorders, including anxiety, depression, and addiction. In
科学的研究の応用
Synthesis Techniques and Chemical Transformations
- 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine has been synthesized through a process involving the transformation of a carboxy group into a trifluoromethyl group using sulfur tetrafluoride, highlighting its potential for large-scale preparation in chemical research (Bezdudny et al., 2011).
Applications in CNS Disorders
- Compounds related to 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine have been examined as potential therapeutic agents for various central nervous system (CNS) disorders, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Pharmaceutical Chemistry
- Certain derivatives of this compound, such as N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, have been studied for their metabolic pathways in the context of pharmaceutical chemistry, providing insights into the drug metabolism process (Goda et al., 2006).
Chemical Properties and Reactions
- The utility of fluorinated sulfur ylides in the synthesis of trifluoromethyl cyclopropanes, including derivatives of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, has been demonstrated, showing the compound's role in creating pharmaceutical and agrochemical agents (Hock et al., 2017).
- Research has shown the formation of unique N-oxidized metabolites, such as N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, from related compounds in human liver microsomes and urine, offering insights into biochemical transformations (Goda et al., 2006).
Materials Science and Engineering
- Novel polyimides derived from 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine and its related compounds have been synthesized, exhibiting properties like high solubility, thermal stability, and mechanical strength, making them useful in materials science (Yin et al., 2005).
Potential in Medicinal Chemistry
- The compound's derivatives have been explored in the context of androgen receptor modulators, offering potential in the development of treatments for androgen-dependent diseases (Wu et al., 2006).
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6H,4-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCYKBUZSOJYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655567 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine | |
CAS RN |
503417-34-3 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



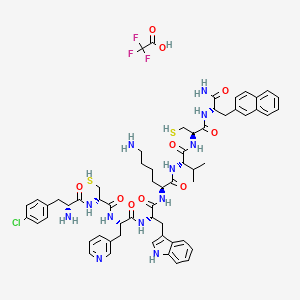
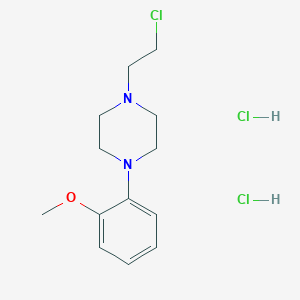
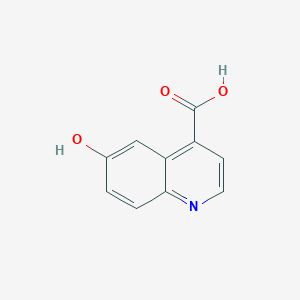

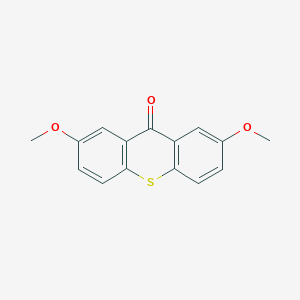
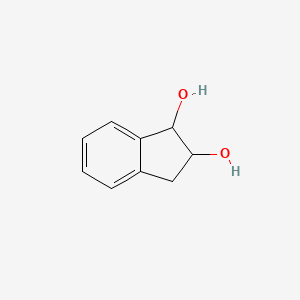
![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)
